Cas no 114998-59-3 (1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one)

1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one structure
114998-59-3 structure
Product Name:1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one
CAS-nummer:114998-59-3
MF:C11H10N2O
MW:186.20990228653
MDL:MFCD20486397
CID:135061
PubChem ID:53421979
Update Time:2025-10-29

1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanone,1-(1-phenyl-1H-pyrazol-5-yl)-
    • 1-(1-phenyl-1H-pyrazol-5-yl)Ethanone
    • 1-(2-PHENYL-2H-PYRAZOL-3-YL)-ETHANONE
    • 1-(2-phenylpyrazol-3-yl)ethanone
    • 114998-59-3
    • DTXSID00697919
    • FT-0735929
    • VOEPLNUVMOGCDS-UHFFFAOYSA-N
    • EN300-198009
    • Z1486034961
    • AKOS022673356
    • SCHEMBL10242690
    • 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one
    • Ethanone, 1-(1-phenyl-1H-pyrazol-5-yl)-
    • MDL: MFCD20486397
    • Inchi: 1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3
    • InChI-sleutel: VOEPLNUVMOGCDS-UHFFFAOYSA-N
    • LACHT: O=C(C)C1=CC=NN1C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 186.0794
  • Monoisotopische massa: 186.079312947g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 211
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 34.9Ų

Experimentele eigenschappen

  • PSA: 34.89

1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one Prijsmeer >>

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